molecular formula C13H11ClN2O2 B1224229 pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate

pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate

Cat. No.: B1224229
M. Wt: 262.69 g/mol
InChI Key: JQUSXPXUPFNCJK-UHFFFAOYSA-N
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Description

pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate: is a chemical compound classified as a carbamate ester. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group and a 2-pyridinylmethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chlorophenyl isocyanate with 2-pyridinemethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:

4-chlorophenyl isocyanate+2-pyridinemethanolN-(4-chlorophenyl)carbamic acid 2-pyridinylmethyl ester\text{4-chlorophenyl isocyanate} + \text{2-pyridinemethanol} \rightarrow \text{this compound} 4-chlorophenyl isocyanate+2-pyridinemethanol→N-(4-chlorophenyl)carbamic acid 2-pyridinylmethyl ester

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with biological pathways by interacting with key proteins. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)carbamic acid ethyl ester
  • N-(4-chlorophenyl)carbamic acid methyl ester
  • N-(4-chlorophenyl)carbamic acid phenyl ester

Uniqueness

pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate is unique due to its specific structure, which includes a pyridinylmethyl group. This structural feature may confer distinct chemical and biological properties compared to other carbamate esters.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry. Further studies on its properties and mechanisms of action may uncover new applications and enhance our understanding of its potential.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

pyridin-2-ylmethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C13H11ClN2O2/c14-10-4-6-11(7-5-10)16-13(17)18-9-12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17)

InChI Key

JQUSXPXUPFNCJK-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)COC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=NC(=C1)COC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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